![molecular formula C7H6BrN3 B1523527 6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole CAS No. 1083181-43-4](/img/structure/B1523527.png)
6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole
Overview
Description
6-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole is a chemical compound with the molecular formula C7H6BrN3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 6-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole consists of a benzotriazole core with a bromine atom at the 6th position and a methyl group at the 1st position .Physical And Chemical Properties Analysis
6-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole is a solid at room temperature . It has a molecular weight of 212.05 . The compound should be stored in a dry, sealed environment at room temperature .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles, including derivatives like 6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole , are prominent in drug discovery due to their structural similarity to the amide bond, which is prevalent in many bioactive molecules . They exhibit high chemical stability and can mimic both E and Z amide bonds, making them suitable for the development of new medicinal compounds. For instance, triazole derivatives have been incorporated into drugs such as Rufinamide (an anticonvulsant) and Tazobactam (a β-lactam antibiotic) .
Organic Synthesis
In organic chemistry, triazoles serve as versatile intermediates. They can participate in various reactions, including cycloadditions, substitutions, and more, due to their aromatic character and hydrogen bonding ability. This makes them valuable scaffolding for constructing complex organic molecules .
Polymer Chemistry
The robustness of the triazole ring makes it an excellent candidate for polymerization reactions. Polymers containing triazole units can exhibit enhanced thermal stability and chemical resistance, which are desirable properties for materials used in harsh environments .
Supramolecular Chemistry
Triazoles are known to engage in hydrogen bonding and other non-covalent interactions, which are fundamental in supramolecular assemblies. These interactions can be exploited to create novel molecular architectures and functional materials .
Bioconjugation
The triazole ring can act as a linker in bioconjugation strategies. It is often used to attach various functional groups to biomolecules, such as proteins or nucleic acids, without altering their native properties. This is crucial for the development of targeted drug delivery systems and diagnostic tools .
Chemical Biology
In chemical biology, triazoles can be used to probe biological systems. Their incorporation into biomolecules can help elucidate biological pathways and mechanisms, providing insights into the functioning of living organisms .
Fluorescent Imaging
Due to their electronic properties, certain triazole derivatives can exhibit fluorescence. This makes them useful as imaging agents in biological research, where they can be used to track the location and movement of specific molecules within cells .
Materials Science
The inherent stability and modifiable nature of the triazole ring allow for the development of new materials with specific properties. These materials can be tailored for a wide range of applications, from electronics to coatings .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that triazole derivatives can interact with various biological targets through different types of bonds . More detailed studies are required to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Triazole compounds are known to be key components in a variety of functional molecules used in everyday applications , suggesting that they may affect multiple biochemical pathways.
properties
IUPAC Name |
6-bromo-1-methylbenzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-7-4-5(8)2-3-6(7)9-10-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKHIVIGTSWNRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1083181-43-4 | |
Record name | 6-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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